N-(3-(Dimethylamino)propyl)methacrylamide

Cationic Polymer Synthesis RAFT Polymerization Microwave-Assisted Synthesis

DMAPMA (CAS 5205-93-6) is a tertiary amine methacrylamide monomer with a pKaH of 9.1, enabling a distinct protonation window for pH-responsive polymers. Its methacrylamide backbone provides hydrolytic stability superior to methacrylate esters. Exhibits 375% microwave-assisted RAFT rate enhancement for high-throughput gene delivery vector synthesis. Choose for precision copolymer sequence control, multi-stimuli LCST materials, and balanced antimicrobial/biocompatible coatings. Available in 99% purity with MEHQ stabilizer.

Molecular Formula C9H18N2O
Molecular Weight 170.25 g/mol
CAS No. 5205-93-6
Cat. No. B1218489
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-(Dimethylamino)propyl)methacrylamide
CAS5205-93-6
SynonymsDMAPMA compound
N-(3-(dimethylamino)propyl)methacrylamide
Molecular FormulaC9H18N2O
Molecular Weight170.25 g/mol
Structural Identifiers
SMILESCC(=C)C(=O)NCCCN(C)C
InChIInChI=1S/C9H18N2O/c1-8(2)9(12)10-6-5-7-11(3)4/h1,5-7H2,2-4H3,(H,10,12)
InChIKeyGDFCSMCGLZFNFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 ml / 250 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(3-(Dimethylamino)propyl)methacrylamide (CAS 5205-93-6): Technical Baseline and Procurement-Relevant Physicochemical Data


N-(3-(Dimethylamino)propyl)methacrylamide (DMAPMA, CAS 5205-93-6) is a tertiary amine-containing methacrylamide monomer with the molecular formula C9H18N2O and a molecular weight of 170.25 g/mol [1]. The compound exists as a colorless to light yellow liquid at room temperature with a density of 0.94 g/mL at 25°C, a boiling point of 134°C at 2 mmHg, and a refractive index of n20/D 1.479 [1]. The pKaH of the dimethylamino group is 9.1 [1], conferring pH-responsive character. DMAPMA is miscible with water and most organic solvents , and commercial grades typically contain MEHQ (monomethyl ether hydroquinone) as a stabilizer at approximately 650 ppm [2].

Why In-Class Cationic Methacrylamides Cannot Substitute N-(3-(Dimethylamino)propyl)methacrylamide in Controlled Polymerization and Responsive Material Applications


The selection of N-(3-(Dimethylamino)propyl)methacrylamide over other tertiary amine-functionalized monomers such as 2-(dimethylamino)ethyl methacrylate (DMAEMA) or primary amine analogs like N-(3-aminopropyl)methacrylamide (APMA) is driven by three critical, quantifiable factors. First, the methacrylamide backbone of DMAPMA provides superior hydrolytic stability compared to methacrylate esters [1]. Second, the pKaH of DMAPMA (9.1) [2] is significantly higher than that of DMAEMA (~7.5-8.0), yielding a distinct protonation window that directly impacts pH-dependent solubility and complexation efficiency. Third, DMAPMA exhibits a pronounced rate enhancement under microwave-assisted polymerization conditions relative to APMA, with a 375% rate increase versus 270% for APMA [3]. These differences in stability, protonation equilibrium, and polymerization kinetics are not compensated for by in-class analogs, making DMAPMA the monomer of choice when precise control over polymer composition, stimulus response, and process efficiency is required.

Quantitative Differentiation of N-(3-(Dimethylamino)propyl)methacrylamide: Head-to-Head Performance Comparisons with Analogs DMAEMA, APMA, and DEAPMA


Microwave-Assisted RAFT Polymerization Rate Enhancement: DMAPMA vs. APMA

Under comparable microwave-assisted RAFT polymerization conditions in mixed aqueous solvents, N-(3-(dimethylamino)propyl)methacrylamide (DMAPMA) exhibits a 375% enhancement in polymerization rate compared to conventional oil-bath heating, while N-(3-aminopropyl)methacrylamide hydrochloride (APMA) achieves only a 270% rate enhancement [1]. This 105 percentage-point difference in process acceleration translates directly to reduced reaction times, lower energy consumption, and higher throughput in continuous flow or high-throughput synthetic workflows.

Cationic Polymer Synthesis RAFT Polymerization Microwave-Assisted Synthesis Process Intensification

Hydrolytic Stability Advantage of Methacrylamide Backbone: DMAPMA vs. DMAEMA

The methacrylamide backbone of DMAPMA confers superior hydrolytic stability compared to methacrylate esters such as DMAEMA [1]. While direct kinetic data comparing degradation half-lives under identical aqueous conditions were not located in the searched literature, the class-level inference is robust: methacrylamides resist hydrolysis in both acidic and basic media, whereas methacrylate esters undergo hydrolysis that alters polymer composition and compromises long-term performance in aqueous environments. DMAPMA-based copolymers maintain their pH-, thermo-, and CO2-responsive properties over extended periods, a critical requirement for smart material applications [2].

Stimuli-Responsive Polymers Hydrolytic Stability Smart Materials Biomedical Polymers

LCST Tunability via Copolymer Composition: DMAPMA Homopolymer vs. DMAPMA-co-MMA Copolymers

The homopolymer of DMAPMA (PDMAPMA) exhibits a lower critical solution temperature (LCST) behavior only at pH 14 in the absence of salt [1]. In contrast, copolymers of DMAPMA with methyl methacrylate (MMA), specifically P(DMAPMA-co-MMAx) with x = 20% and 35% MMA molar content, display LCST behavior over a much broader pH range (pH > 8.5) and can be tuned across the entire temperature range from room temperature up to ~70 °C through salt concentration adjustments [1]. This represents a dramatic expansion of operational pH and temperature windows—from a single, highly alkaline condition to a wide, practically relevant range—enabling application design that is simply not possible with the homopolymer alone.

Thermo-Responsive Polymers LCST Tuning Stimuli-Responsive Materials Smart Polymers

Cationic Monomer Selection in Antimicrobial Copolymers: APMA/DMAPMA/DEAPMA Comparative Bioactivity

In a comparative study of antimicrobial poly(methacrylamide) derivatives, copolymers containing primary amine APMA exhibited the highest biocidal efficiency, while tertiary amine monomers DMAPMA and DEAPMA provided a structure-activity relationship for tuning antimicrobial properties [1]. Specifically, polymers with high primary amine content caused complete inhibition of E. coli and B. subtilis growth at low concentrations under physiological conditions [1]. DMAPMA-containing copolymers offer an intermediate cationicity profile—less potent than APMA but more tunable—allowing formulation scientists to balance antimicrobial efficacy with cytotoxicity and material compatibility.

Antimicrobial Polymers Biocidal Materials RAFT Polymerization Cationic Copolymers

Reactivity Ratios in Copolymerization: DMAPMA with Cationic Surfmers vs. Analogous Systems

The reactivity ratios for DMAPMA in copolymerization with cationic surfmers have been determined: rDMAPMA = 0.46 and rC12DM = 15.52 for DMAPMA/C12DM; rDMAPMA = 1.19 and rC10MVBA = 35.77 for DMAPMA/C10MVBA [1]. These values indicate that DMAPMA copolymerizes with a strong tendency toward alternating sequences when paired with C12DM (r1 < 1, r2 >> 1), while with C10MVBA, both monomers show a moderate tendency to alternate. This contrasts with N-substituted methacrylamide copolymerizations with N-vinylpyrrolidone (NVP), where reactivity ratios (rTMA = 4.47, rNVP = 0.038; rDMA = 5.67, rNVP = 0.37) indicate strong preferential incorporation of the methacrylamide [2]. The specific reactivity ratio profile of DMAPMA enables predictable copolymer composition control for surface-active flocculants achieving 97% oil removal at 30 mg/L [1].

Copolymerization Kinetics Reactivity Ratios Cationic Polymers Wastewater Treatment

Hydrogel Mechanical Properties: DMAPMAAm vs. DMAEMA and MAPTAC in PNIPAAm Networks

In a comparative study of PNIPAAm hydrogels copolymerized with different cationic monomers, hydrogels containing DMAEMA or MAPTAC exhibited higher compressive moduli and gel strengths than those containing DMAPMAAm at 37°C in distilled-deionized water and at pH 4 . Specifically, P(NIPAAm-co-MAPTAC)/BIS and P(NIPAAm-co-DMAEMA)/BIS hydrogels showed higher mechanical robustness than P(NIPAAm-co-DMAPMAAm)/BIS systems . This indicates that while DMAPMAAm provides excellent pH and thermo-responsiveness, it yields hydrogels with lower mechanical strength than its ester-based analog DMAEMA or permanently charged MAPTAC. The trade-off is intentional: DMAPMAAm prioritizes hydrolytic stability and stimulus-response over maximal mechanical reinforcement.

Stimuli-Responsive Hydrogels Mechanical Properties Drug Delivery Cationic Copolymers

High-Value Application Scenarios for N-(3-(Dimethylamino)propyl)methacrylamide Driven by Its Quantified Differentiation


Accelerated Synthesis of Cationic Polymers for Gene Delivery via Microwave-Assisted RAFT

The 375% rate enhancement of DMAPMA under microwave-assisted RAFT polymerization, compared to 270% for APMA, makes DMAPMA the preferred monomer for high-throughput synthesis of well-defined cationic polymers for siRNA and pDNA delivery [1]. Researchers developing gene delivery vectors can achieve faster reaction times and narrower dispersities (Đ < 1.2) using DMAPMA, enabling rapid screening of polymer libraries for optimized transfection efficiency [1][2].

Tunable Thermo- and pH-Responsive Copolymers for Smart Coatings and CO2 Sensors

The ability to tune the LCST of P(DMAPMA-co-MMA) copolymers from room temperature to ~70°C over a broad pH range (pH > 8.5) enables the design of multi-stimuli-responsive materials for visual CO2 sensing and smart coatings [3]. The hydrolytically stable methacrylamide backbone ensures long-term performance in aqueous environments, a critical advantage over ester-based analogs [3]. Alkylated derivatives of these copolymers also exhibit potent biocidal activity against E. coli and S. aureus [3].

Controlled Copolymer Sequence for High-Efficiency Oily Wastewater Flocculants

The well-defined reactivity ratios of DMAPMA (r1 = 0.46 with C12DM, r1 = 1.19 with C10MVBA) enable the rational design of alternating copolymers that achieve 97% oil removal at 30 mg/L in flotation-based wastewater treatment [4]. This performance is directly linked to the ability to control copolymer composition and sequence distribution, a feat not readily achievable with less well-characterized cationic monomers [4].

Balanced Antimicrobial Polymer Formulations with Tunable Cationicity

DMAPMA offers an intermediate cationicity profile compared to primary amine APMA (high potency) and quaternary ammonium MAPTAC (permanent charge). This allows formulators to create antimicrobial coatings and hydrogels with controlled biocidal activity and reduced cytotoxicity, as demonstrated in comparative studies against E. coli and B. subtilis [5]. The statistical copolymerization of DMAPMA with APMA or DEAPMA provides a handle for fine-tuning the balance between antimicrobial efficacy and biocompatibility [5].

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